molecular formula C17H15N3O6S B12915247 (R)-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid

(R)-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid

Cat. No.: B12915247
M. Wt: 389.4 g/mol
InChI Key: KCOKHHAGIKJJBC-CQSZACIVSA-N
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Description

®-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid is a complex organic compound that features both indole and sulfonamide functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid typically involves multiple steps. One common method starts with the esterification of 2-(1H-indol-3-yl)acetic acid using a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide. The hydrazide is subsequently reacted with various arylsulfonyl chlorides in a sodium carbonate solution to afford the desired sulfonamido compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

®-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

®-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Mechanism of Action

The mechanism of action of ®-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid is unique due to its combination of indole and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H15N3O6S

Molecular Weight

389.4 g/mol

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C17H15N3O6S/c21-17(22)14(9-11-10-18-13-6-2-1-5-12(11)13)19-27(25,26)16-8-4-3-7-15(16)20(23)24/h1-8,10,14,18-19H,9H2,(H,21,22)/t14-/m1/s1

InChI Key

KCOKHHAGIKJJBC-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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